![molecular formula C20H29NO5 B3838938 1-[4a-Hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone](/img/structure/B3838938.png)
1-[4a-Hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone
Overview
Description
1-[4a-Hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone is a complex organic compound featuring a trimethoxyphenyl group and an octahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4a-Hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Octahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Trimethoxyphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction, where the trimethoxybenzene reacts with the octahydroisoquinoline intermediate.
Hydroxylation and Ketone Formation: The final steps involve selective hydroxylation and oxidation reactions to introduce the hydroxy and ketone functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4a-Hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone can yield an alcohol.
Scientific Research Applications
1-[4a-Hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Mechanism of Action
The mechanism of action of 1-[4a-Hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and affecting cell division. Additionally, the compound may modulate signaling pathways involved in inflammation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanone: Shares the trimethoxyphenyl group but lacks the octahydroisoquinoline core.
(E)-1-(3,4,5-trimethoxybenzylidene)-6-methoxy-3,4-dihydronaphthalen-2(1H)-one: Contains a similar trimethoxybenzylidene group but has a different core structure.
Uniqueness
1-[4a-Hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone is unique due to its combination of the trimethoxyphenyl group and the octahydroisoquinoline core. This unique structure contributes to its distinct bioactivity and potential therapeutic applications.
Properties
IUPAC Name |
1-[4a-hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-13(22)21-12-11-20(23)10-6-5-7-15(20)17(21)14-8-9-16(24-2)19(26-4)18(14)25-3/h8-9,15,17,23H,5-7,10-12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXDYNIRBKKKOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CCCCC2C1C3=C(C(=C(C=C3)OC)OC)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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